Bicisate

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de bicisate de tecnecio-99m implica un proceso complejo. El método actualmente recomendado requiere una incubación prolongada de 30 minutos a temperatura ambiente. Se ha desarrollado un método alternativo que utiliza calentamiento por microondas para acortar el tiempo de preparación. Este método implica calentar el compuesto a 300 vatios durante 8 segundos, logrando una pureza radioquímica del 97.4% .

Métodos de producción industrial: La producción industrial de this compound implica el uso de una formulación de kit que consta de dos viales no radiactivos. El vial A contiene this compound dihidrocloruro y un agente reductor como sólido liofilizado, mientras que el vial B contiene una solución tampón. El contenido del vial A se liofiliza y almacena bajo nitrógeno, y el pH de la solución antes de la liofilización es 2.7 ± 0.25 .

Análisis De Reacciones Químicas

Tipos de reacciones: El bicisate se somete a diversas reacciones químicas, incluida la complejación con tecnecio Tc99m. Esta complejación es crucial para su función como trazador en la imagenología SPECT .

Reactivos y condiciones comunes: La preparación de this compound de tecnecio-99m implica el uso de inyección de pertecnetato de sodio Tc99m, que se reconstituye con el contenido del kit. Las condiciones de reacción incluyen el mantenimiento de un pH y una temperatura específicos para garantizar la estabilidad y la pureza del compuesto .

Productos principales formados: El producto principal formado a partir de la reacción del this compound con tecnecio Tc99m es un complejo estable y lipófilo que puede atravesar la barrera hematoencefálica, lo que lo hace eficaz para la imagenología de la perfusión cerebral .

Aplicaciones Científicas De Investigación

Key Applications

-

Cerebral Perfusion Imaging

Bicisate is primarily used for evaluating cerebral perfusion in patients suspected of having suffered a stroke. By tracking the distribution of technetium-99m this compound within the brain, healthcare professionals can identify areas with reduced or absent blood flow, which are indicative of ischemic conditions . -

Stroke Localization

In clinical settings, this compound has demonstrated efficacy in localizing strokes. Studies have shown that SPECT imaging with technetium-99m this compound can reveal hypoactivity in areas affected by stroke even when conventional CT scans do not show lesions . This capability is particularly valuable during the early stages post-stroke when timely intervention is critical. -

Assessment of Cerebral Tissue Viability

This compound has been evaluated for its potential to assess cerebral tissue viability following ischemic events. Research indicates that it can differentiate between viable and non-viable brain tissue, thus aiding in therapeutic decision-making regarding revascularization procedures . -

Comparative Studies with Other Radiopharmaceuticals

This compound has been compared with other imaging agents such as hexamethylpropyleneamine oxime (HMPAO). In studies, this compound has shown superior performance in detecting reflow hyperemia after ischemic episodes, providing insights into recovery processes within the brain .

Pharmacokinetics and Safety Profile

This compound exhibits a favorable pharmacokinetic profile characterized by rapid brain uptake and retention due to its hydrolysis into hydrophilic derivatives within the brain tissue . The compound is primarily excreted through the kidneys, with approximately 74% of the administered dose eliminated via urine within 24 hours .

While generally considered safe, the use of technetium-99m this compound does involve exposure to ionizing radiation, necessitating careful consideration of risks versus benefits in clinical applications .

Case Study 1: Evaluation of Cerebral Embolism

In a study involving two patients with cerebral embolism, SPECT imaging using technetium-99m this compound revealed significant hypoactivity in areas corresponding to later-confirmed infarcts on CT scans. This underscores this compound's utility in early stroke assessment and management decisions .

Case Study 2: Balloon Test Occlusion

A multicenter trial assessed the value of technetium-99m this compound during balloon test occlusion procedures prior to intracranial arterial stenting. The imaging provided critical information on cerebral perfusion dynamics during temporary occlusion, helping to predict stroke risk effectively .

Data Summary

| Application | Description | Clinical Impact |

|---|---|---|

| Cerebral Perfusion Imaging | Visualizes blood flow in the brain using SPECT | Critical for diagnosing strokes |

| Stroke Localization | Identifies areas of hypoactivity post-stroke | Enhances early intervention strategies |

| Tissue Viability Assessment | Differentiates viable from non-viable brain tissue | Informs decisions on revascularization |

| Comparative Efficacy | Compares performance against other imaging agents | Provides insights into recovery processes |

Mecanismo De Acción

El bicisate se capta rápidamente por el cerebro debido a su naturaleza neutra y lipófila, lo que le permite atravesar fácilmente la barrera hematoencefálica . Una vez complejado con tecnecio Tc99m, el compuesto emite fotones que pueden ser detectados por dispositivos de imagenología, lo que proporciona una representación visual del flujo sanguíneo cerebral . Este mecanismo es esencial para localizar accidentes cerebrovasculares y evaluar la perfusión cerebral.

Comparación Con Compuestos Similares

El bicisate es único en su estabilidad y capacidad para atravesar la barrera hematoencefálica. En comparación con otros radiofármacos cerebrales, el this compound tiene un perfil de estabilidad superior, con una vida media informada de 6.02 horas . Compuestos similares incluyen exametazima de tecnecio Tc99m y sestamibi de tecnecio Tc99m, los cuales también se utilizan en la imagenología cerebral . El núcleo N2S2 único del this compound le proporciona una alta estabilidad y lipofilia, lo que lo convierte en una opción preferida para la imagenología de la perfusión cerebral .

Actividad Biológica

Bicisate, also known as technetium-99m ethyl cysteinate dimer (Tc-99m-ECD), is a radiopharmaceutical widely used in nuclear medicine for brain imaging. Its primary application is in single-photon emission computed tomography (SPECT) to evaluate regional cerebral blood flow (rCBF) in various neurological conditions. This article delves into the biological activity of this compound, examining its pharmacokinetics, clinical applications, and research findings.

This compound's mechanism involves its ability to cross the blood-brain barrier (BBB), allowing it to accumulate in brain tissues where blood flow is present. Studies have demonstrated that this compound exhibits a significant unidirectional brain extraction rate, which is critical for its effectiveness as an imaging agent.

Key Pharmacokinetic Parameters

- Unidirectional Brain Extraction : Approximately 0.57 ± 0.05 in humans and 0.70 ± 0.1 in rats .

- Permeability-Surface Area Product (PS1) : 0.48 ± 0.07 ml/g/min in humans and 0.94 ± 0.27 ml/g/min in rats .

- Distribution Volume : 0.74 ± 0.20 in humans .

Clinical Applications

This compound is primarily utilized for assessing cerebral perfusion in patients with various conditions:

- Cerebrovascular Diseases : Including strokes and transient ischemic attacks.

- Dementia : Used to evaluate rCBF changes associated with Alzheimer's disease and other dementias.

- Traumatic Brain Injury : Assists in determining the extent of brain damage.

- Seizure Disorders : Helps localize epileptic foci.

Case Studies

A notable study involved five patients undergoing SPECT imaging with this compound, revealing delayed arterial concentration curves due to lung retention of the tracer . The study highlighted this compound's effectiveness in visualizing cerebral perfusion abnormalities.

In another investigation, this compound was compared with d,l-hexamethylpropyleneamine oxime (HM-PAO) for BBB transport, yielding similar results, indicating this compound's reliability as a tracer .

Comparative Studies

A comprehensive analysis of this compound's biodistribution revealed its efficacy across different physiological states:

- In hypercapnia conditions, CBF increased significantly, leading to decreased brain extraction rates from 0.70 to 0.56 .

- The tracer demonstrated negligible backflux from brain to blood, confirming its suitability for accurate cerebral perfusion assessment .

Data Tables

| Parameter | Humans (Mean ± SD) | Rats (Mean ± SD) |

|---|---|---|

| Unidirectional Brain Extraction | 0.57 ± 0.05 | 0.70 ± 0.10 |

| Permeability-Surface Area Product (PS1) | 0.48 ± 0.07 ml/g/min | 0.94 ± 0.27 ml/g/min |

| Distribution Volume | 0.74 ± 0.20 | - |

Propiedades

Key on ui mechanism of action |

Bicisate is rapidly uptaken by the brain. The retention of bicisate in the brain is associated with stereospecific de-esterification to hydrophilic acid derivatives. Even though both DD and LL isomers demonstrate brain uptake, only the LL presents brain retention. Bicisate brain localization is performed by passive diffusion and the presence of slow hydrolysis in the blood and rapid hydrolysis in the brain. The hydrolysis of bicisate forms the monoacid and diacid bicisate derivatives. The formation of these derivatives results in high brain uptake and retention. The uptake of bicisate depends on the blood flow directed to the brain and thus the presence of a stroke will be translated into specific zones in the brain that would not include the complex of bicisate and technetium Tc-99m. |

|---|---|

Número CAS |

121251-02-3 |

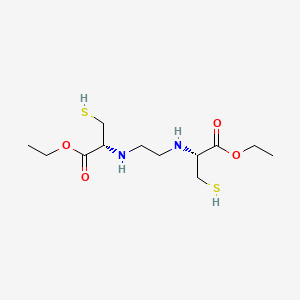

Fórmula molecular |

C12H24N2O4S2 |

Peso molecular |

324.5 g/mol |

Nombre IUPAC |

ethyl (2R)-2-[2-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]ethylamino]-3-sulfanylpropanoate |

InChI |

InChI=1S/C12H24N2O4S2/c1-3-17-11(15)9(7-19)13-5-6-14-10(8-20)12(16)18-4-2/h9-10,13-14,19-20H,3-8H2,1-2H3/t9-,10-/m0/s1 |

Clave InChI |

RZQNBTMGBODDSK-UWVGGRQHSA-N |

SMILES |

CCOC(=O)C(CS)NCCNC(CS)C(=O)OCC |

SMILES isomérico |

CCOC(=O)[C@H](CS)NCCN[C@@H](CS)C(=O)OCC |

SMILES canónico |

CCOC(=O)C(CS)NCCNC(CS)C(=O)OCC |

Apariencia |

Solid powder |

melting_point |

196-198ºC |

Key on ui other cas no. |

121251-02-3 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Insoluble |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Bicisate; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.